molecular formula C21H25N5O2 B12244826 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12244826
M. Wt: 379.5 g/mol
InChI Key: SXIFQPDMTBDACT-UHFFFAOYSA-N
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Description

3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a pyrazole ring and a piperidine moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the piperidine intermediate. The final step involves the cyclization to form the quinazolinone core. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

3-[[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H25N5O2/c1-14-12-19(23-24(14)3)21(28)25-10-8-16(9-11-25)13-26-15(2)22-18-7-5-4-6-17(18)20(26)27/h4-7,12,16H,8-11,13H2,1-3H3

InChI Key

SXIFQPDMTBDACT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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